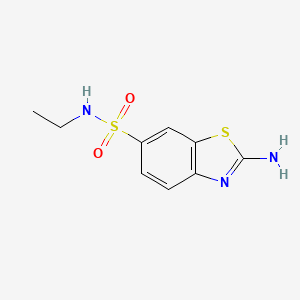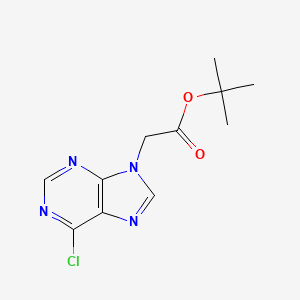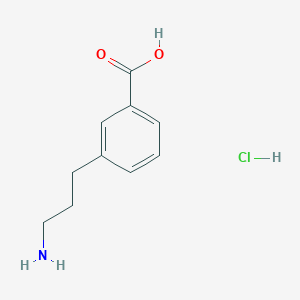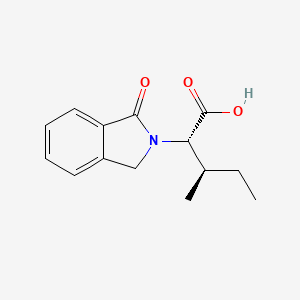
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide, also known as ACEMIB, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. ACEMIB has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation.
Mécanisme D'action
The mechanism of action of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation-induced neuronal damage. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications in various fields of scientific research. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide. In cancer research, future studies could focus on the development of this compound derivatives with improved efficacy and reduced toxicity. In neuroprotection, future studies could focus on the mechanism of action of this compound and the development of this compound-based therapies for neurodegenerative diseases. In inflammation, future studies could focus on the development of this compound-based therapies for inflammatory diseases.
Méthodes De Synthèse
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide can be synthesized using a multi-step synthetic route that involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl 4-oxocyclohexanecarboxylate. This intermediate is then reacted with methylamine and dimethylformamide to form this compound.
Applications De Recherche Scientifique
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation-induced neuronal damage. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
(E)-N-(4-acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-12(19)16-13-7-9-14(10-8-13)18(4)15(20)6-5-11-17(2)3/h5-6,13-14H,7-11H2,1-4H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQKBCDORCDEGR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2536141.png)


![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2536151.png)


![2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2536155.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)
![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)
![6-Chloro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2536162.png)
